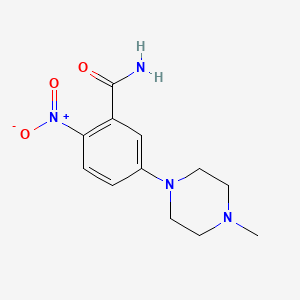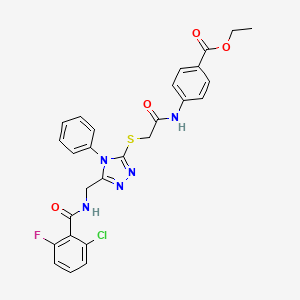
5-(4-Methylpiperazin-1-yl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methylpiperazin-1-yl)-2-nitrobenzamide is a compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals. The presence of both a nitro group and a piperazine moiety in its structure makes it a versatile compound for various chemical reactions and applications.
Mecanismo De Acción
Target of Action
Related compounds such as n-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1h-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide have been shown to target serine/threonine-protein kinase chk1 .
Mode of Action
Similar compounds have been shown to inhibit multiple kinase pathways
Biochemical Pathways
Related compounds have been shown to inhibit multiple kinase pathways, including lrrk2 . This suggests that the compound could potentially affect pathways regulated by these kinases.
Result of Action
Related compounds have been shown to decrease the production of inflammatory cytokines in cultured microglia exposed to hiv-1 tat . This suggests that the compound could potentially have anti-inflammatory effects.
Análisis Bioquímico
Biochemical Properties
5-(4-Methylpiperazin-1-yl)-2-nitrobenzamide and its derivatives are used as inhibitors of SIRT6 for the treatment of diabetes . SIRT6 is a deacetylase of histone H3 . The compound showed an IC50 value of 4.93 μM against SIRT6 in the Fluor de Lys (FDL) assay .
Cellular Effects
In a mouse model of type 2 diabetes, this compound could significantly increase the level of glucose transporter GLUT-1, thereby reducing blood glucose .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with SIRT6, a deacetylase of histone H3 . It inhibits SIRT6, leading to an increase in the level of glucose transporter GLUT-1 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-aminobenzamide to form 2-nitrobenzamide, which is then reacted with 4-methylpiperazine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Methylpiperazin-1-yl)-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Reduction: The major product is 5-(4-Methylpiperazin-1-yl)-2-aminobenzamide.
Aplicaciones Científicas De Investigación
5-(4-Methylpiperazin-1-yl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes due to its versatile reactivity.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Methylpiperazin-1-yl)-2-nitroaniline: Shares a similar structure but lacks the amide group, making it less versatile in certain reactions.
4-Methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone: Another piperazine derivative with different pharmacological properties.
Uniqueness
5-(4-Methylpiperazin-1-yl)-2-nitrobenzamide is unique due to the presence of both a nitro group and an amide group, which allows for a broader range of chemical reactions and applications. Its ability to inhibit SIRT6 specifically, without affecting other members of the HDAC family, highlights its potential as a targeted therapeutic agent .
Propiedades
IUPAC Name |
5-(4-methylpiperazin-1-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-14-4-6-15(7-5-14)9-2-3-11(16(18)19)10(8-9)12(13)17/h2-3,8H,4-7H2,1H3,(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTROLHWTEZZQFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-((2,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3017725.png)



![N-[[1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]prop-2-enamide](/img/structure/B3017733.png)

![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3017735.png)


![3-(3,5-dimethylphenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3017738.png)
![3-Hydroxy-4-[(methylethyl)amino]thiolane-1,1-dione](/img/structure/B3017739.png)

